N,N-Bis(4-bromophenyl)-4-fluoroaniline

Descripción

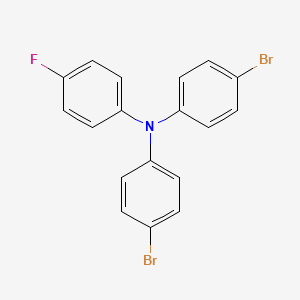

N,N-Bis(4-bromophenyl)-4-fluoroaniline (CAS 1429194-04-6) is a triarylamine derivative featuring a central 4-fluoroaniline core substituted with two 4-bromophenyl groups. With a molecular formula of C₁₈H₁₂Br₂FN and a molecular weight of 405.11 g/mol, this compound serves as a critical intermediate in organic electronics, particularly in the synthesis of hole-transport materials (HTMs) for perovskite solar cells, organic light-emitting diodes (OLEDs), and conjugated polymers . The electron-withdrawing fluorine and bromine substituents enhance its stability and electronic properties, making it suitable for cross-coupling reactions (e.g., Suzuki or Stille couplings) to extend conjugation in polymeric systems.

Structure

2D Structure

Propiedades

IUPAC Name |

N,N-bis(4-bromophenyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2FN/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSPHAXAQUUQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429194-04-6 | |

| Record name | N,N-Bis(4-bromophenyl)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-bromophenyl)-4-fluoroaniline typically involves the reaction of 4-bromoaniline with 4-fluorobenzaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: In an industrial setting, the production of N,N-Bis(4-bromophen

Actividad Biológica

N,N-Bis(4-bromophenyl)-4-fluoroaniline is an organic compound with notable structural features, including two bromophenyl groups and a fluoroaniline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H12Br2FN

- Molecular Weight : 396.10 g/mol

The structure of this compound can be represented as follows:

Synthesis Methods

This compound is typically synthesized through various organic reactions, notably:

- Suzuki-Miyaura Coupling Reaction : This palladium-catalyzed cross-coupling reaction involves the reaction of 4-bromoaniline with 4-fluorobenzaldehyde.

- Alternative Synthetic Routes : Other methods may involve different aryl halides or amines, leading to variations in yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. The presence of bromine atoms is believed to enhance these properties by increasing the lipophilicity and membrane permeability of the compound .

- Anti-inflammatory Activity : Molecular docking studies suggest that derivatives of this compound may interact effectively with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This interaction could lead to potential anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Study 1: Antimicrobial Activity

A study conducted by Subashini et al. (2021) evaluated the antimicrobial efficacy of various brominated anilines, including this compound. The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study aimed at understanding the binding interactions of this compound with COX-2, researchers found that the compound exhibited a high binding affinity, indicating its potential as an anti-inflammatory agent. The docking scores were comparable to those of known COX-2 inhibitors .

Data Table: Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Bis(4-bromophenyl)-4-fluoroaniline has shown promise in medicinal applications due to its biological activity:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The bromine atoms enhance lipophilicity, improving membrane permeability and efficacy against pathogens.

- Anti-inflammatory Activity : Molecular docking studies suggest that this compound can effectively interact with cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. The binding affinity observed indicates potential as an anti-inflammatory agent comparable to established NSAIDs like diclofenac.

Case Study 1: Antimicrobial Activity

A study by Subashini et al. (2021) evaluated the antimicrobial efficacy of various brominated anilines, including this compound. The results demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study aimed at understanding the binding interactions with COX-2, researchers found that this compound exhibited high binding affinity. The docking scores were comparable to those of known COX-2 inhibitors, suggesting its potential as an anti-inflammatory drug candidate.

Materials Science

This compound is also relevant in materials science, particularly in the development of advanced materials:

- Electrochromic Applications : This compound can be utilized in electrochromic devices where reversible color changes are required upon electrical stimulation.

- Electrofluorescent Applications : Its properties make it suitable for use in electrofluorescent materials, which are essential for displays and lighting technologies.

Comparación Con Compuestos Similares

The structural and functional analogs of N,N-Bis(4-bromophenyl)-4-fluoroaniline are compared below based on substituents, applications, and physicochemical properties.

Structural and Functional Analogs

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Properties

Electron-Withdrawing vs. Bromine substituents in all analogs enable further functionalization via cross-coupling reactions. For example, the boronate ester derivative (Table 1) acts as a Suzuki coupling partner, while the target compound’s bromine allows Yamamoto or Ullmann couplings .

Steric and Solubility Effects :

- The 2,4,6-trimethyl groups in N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline increase steric hindrance, reducing crystallinity and improving solubility in organic solvents. This property is critical for processing PTAA (polytriarylamine) in perovskite solar cells .

- Biphenyl groups in N-(4-bromophenyl)-N,N-bis(1,1′-biphenyl-4-yl)amine extend conjugation, enhancing charge transport but may reduce solubility compared to simpler aryl substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N,N-Bis(4-bromophenyl)-4-fluoroaniline?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-fluoroaniline and bromophenyl derivatives. For example, sulfonamide derivatives of 4-fluoroaniline are synthesized through reactions with sulfonyl chlorides (e.g., (E)-2-(4-bromophenyl)ethenesulfonyl chloride) under controlled conditions, yielding products with >75% efficiency . Alternatively, Stille coupling reactions using tributyltin intermediates and brominated precursors (e.g., 1,2-bis(4-bromophenyl)ethane-1,2-dione) are effective for constructing aryl-amine frameworks .

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can resolve substituent effects (e.g., fluorine and bromine electronegativity) on aromatic protons and carbons. NMR is critical for tracking fluorine environments .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL software ) determines bond lengths, angles, and molecular packing. For brominated analogs, monoclinic crystal systems (e.g., ) are common, with mean C–C bond lengths of 1.39 Å .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct toxicological data for this compound is limited, analogs like 4-fluoroaniline exhibit acute toxicity (rat oral LD: 417 mg/kg) and severe skin/eye irritation . Use fume hoods, nitrile gloves, and eye protection. Conduct stability tests for bromine-fluorine interactions under reactive conditions (e.g., high temperatures).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?

- Methodological Answer : Cross-validate using multiple techniques:

- Refine X-ray data with SHELXL and compare with density functional theory (DFT)-optimized structures.

- Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., Br···Br contacts) that may deviate from idealized models .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity if crystallographic disorder is observed.

Q. What role does this compound play in the design of optoelectronic materials?

- Methodological Answer : Bromine and fluorine substituents enhance electron-withdrawing properties, making the compound suitable for:

- Electroluminescent Materials : As a building block in hole-transport layers (HTLs) for organic light-emitting diodes (OLEDs). Similar tribrominated triphenylamine derivatives exhibit high thermal stability and charge mobility .

- Conjugated Polymers : Incorporate into copolymers via Suzuki-Miyaura coupling to tune bandgap and emissive properties .

Q. How can mechanistic studies elucidate the electronic effects of bromine and fluorine substituents in reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe substituent influence on reaction rates.

- Spectroelectrochemistry : Monitor redox behavior (e.g., cyclic voltammetry) to correlate substituent electronegativity with oxidation potentials.

- Computational Modeling : Compare frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict reactivity patterns (e.g., nucleophilic aromatic substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.